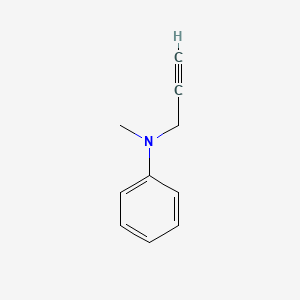

N-methyl-N-(prop-2-yn-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-prop-2-ynylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-3-9-11(2)10-7-5-4-6-8-10/h1,4-8H,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRKOCVLSMLKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343324 | |

| Record name | N-methyl-N-(prop-2-yn-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-82-0 | |

| Record name | N-methyl-N-(prop-2-yn-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl N Prop 2 Yn 1 Yl Aniline and Its Derivatives

Strategic Approaches to N-Alkylation of Anilines

The introduction of an alkyl group onto the nitrogen atom of an aniline (B41778) is a fundamental transformation in organic synthesis. For propargyl anilines, this is most commonly achieved through direct alkylation or by modifying a precursor molecule that already contains the aniline core.

A primary and straightforward method for the synthesis of N-methyl-N-(prop-2-yn-1-yl)aniline is the direct N-alkylation of N-methylaniline with a propargyl halide, such as propargyl bromide or propargyl chloride. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the propargyl halide, displacing the halide ion.

The major challenge in the N-alkylation of anilines is controlling over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu To achieve selective mono-alkylation, reaction conditions must be carefully controlled. This often involves the use of a base to neutralize the hydrogen halide formed during the reaction, which can otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or organic amines. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. In some procedures, ionic liquids have been employed as environmentally benign media that can minimize over-alkylation. psu.edu

For instance, the reaction of an aniline with an alkyl halide can be performed in an ionic liquid, which facilitates high yields and selectivity for the desired secondary amine. psu.edu Another approach involves reacting propargyl bromide with an aqueous solution of the corresponding amine, followed by acidification and extraction to isolate the product. chemicalbook.com

An alternative, multi-step strategy involves the synthesis and subsequent modification of a precursor molecule. A common approach is the reduction of a nitro-aniline derivative. This method is particularly useful for creating substituted anilines that might not be readily available or compatible with direct alkylation conditions. The synthesis begins with the N-alkylation of a nitro-aniline with a propargyl halide. The resulting N-propargyl nitro-aniline is then subjected to a reduction step to convert the nitro group (-NO₂) into a primary amino group (-NH₂).

The reduction of aromatic nitro compounds is a well-established transformation, with various reagents capable of effecting this change. nih.gov Classical methods include the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid (e.g., the Béchamp reduction). nih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or nickel under a hydrogen atmosphere is also a highly effective and clean method. nih.gov Another reported method for the reduction of ortho-nitro N-alkynylanilines to the corresponding diamines utilizes sodium dithionite (B78146) (Na₂S₂O₄). rsc.org

This two-step sequence allows for the introduction of a propargyl group onto a molecule before the sensitive amino group is unmasked. It also provides a route to ortho-amino N-propargyl anilines, which are valuable precursors for the synthesis of heterocyclic compounds like quinoxalines and quinolin-8-amines through subsequent cyclization reactions. rsc.org In some cases, the reduction and cyclization can be performed in a one-pot procedure. rsc.org

Multicomponent Reactions Incorporating this compound Scaffolds

While N-propargyl anilines are often synthesized via A³ coupling (a multicomponent reaction of an aldehyde, an alkyne, and an amine), they are also valuable substrates in subsequent multicomponent reactions (MCRs). researchgate.netacs.org In this context, the pre-formed this compound scaffold acts as a key building block, providing both the aniline and the reactive alkyne functionality in a single molecule for the construction of complex heterocyclic systems.

For example, ortho-amino N-propargylaniline derivatives can undergo intramolecular cyclization reactions catalyzed by main group metal Lewis acids like stannous chloride or indium(III) chloride. rsc.org These reactions, which can be considered a type of formal hydroamination or hydroarylation, lead to the formation of six-membered rings, yielding valuable heterocyclic scaffolds such as quinoxalines or quinolin-8-amines, depending on the substituents. rsc.org The ability to direct the reaction towards different products by tuning the substrate highlights the synthetic utility of these propargylated precursors. rsc.org Propargylamines in general are utilized as precursors in the synthesis of a diverse range of heterocyclic compounds including pyrroles, quinolines, oxazolidinones, and indolizines. researchgate.net

Green Chemistry Principles in the Synthesis of Propargyl Anilines

In line with the growing importance of sustainable chemical manufacturing, significant effort has been directed towards developing greener synthetic routes to propargylamines. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green strategies in propargylamine (B41283) synthesis include:

Solvent-Free Reactions: A³ and KA² (ketone, alkyne, amine) coupling reactions can often be performed under solvent-free conditions, which eliminates the environmental and economic costs associated with solvent use and disposal.

Use of Greener Solvents: When a solvent is necessary, water is an ideal green choice. The synthesis of N-methylpropargylamine has been demonstrated in aqueous solutions. chemicalbook.com Ionic liquids are another alternative, acting as both solvent and catalyst, and can often be recycled, minimizing waste. psu.edu

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, contributing to a more energy-efficient process. An A³ coupling reaction to produce propargylamines has been performed using a recyclable GO-CuCl₂ catalyst under microwave irradiation.

Recyclable Catalysts: The development of heterogeneous or magnetically retrievable catalysts, such as copper ferrite (B1171679) nanoparticles (CuFe₂O₄), allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches, which is both economically and environmentally advantageous.

Compound Reference Table

Chemical Reactivity and Mechanistic Investigations of N Methyl N Prop 2 Yn 1 Yl Aniline

Intramolecular Cyclization Reactions for Heterocycle Formation

Intramolecular cyclization of N-methyl-N-(prop-2-yn-1-yl)aniline and its derivatives serves as a powerful strategy for the construction of fused N-heterocycles. The strategic placement of the aniline (B41778) and propargyl moieties allows for efficient ring-closing reactions mediated by various transition metals, each offering unique mechanistic pathways and leading to diverse molecular architectures.

Rhodium catalysis provides an effective method for the C-H cyclization of anilines with alkynes and carbon monoxide (CO) under aerobic conditions. nih.govresearchgate.net This approach has been successfully applied to tertiary anilines, including this compound, to synthesize N-substituted quinolin-2(1H)-ones. nih.govnih.gov The reaction is notable for its use of oxygen (O₂) as a green and mild oxidant. nih.govresearchgate.net

In a typical reaction, this compound is treated with an alkyne in the presence of a rhodium catalyst, a copper co-catalyst, and an additive under an atmosphere of CO and O₂. researchgate.net The transformation proceeds via a C-H activation and subsequent cyclization. For the reaction involving N-methylaniline and dec-5-yne, the optimized conditions led to the formation of the corresponding quinolinone in 85% yield. researchgate.net Specifically, this compound has been shown to yield the corresponding N-methyl-quinolin-2(1H)-one product. nih.gov This protocol is advantageous as it utilizes readily available anilines and operates under relatively simple conditions, making it a practical and sustainable method for synthesizing biologically significant quinolinones. nih.gov

| Aniline Substrate | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| N,N-dimethylaniline | [Rh(CO)₂Cl]₂, dppb, Cu(OPiv)₂, PivOH | CO/O₂ (2:1), PhCl, 130°C, 36h | N-methyl-quinolin-2(1H)-one | 72% |

| Aniline | [Rh(CO)₂Cl]₂, dppb, Cu(OPiv)₂ | CO/O₂ (1:1), PhCl, 130°C, 36h | Quinolin-2(1H)-one | 67% |

| N-methylaniline | [Rh(CO)₂Cl]₂, dppb, Cu(OPiv)₂ | CO/O₂ (1:1), PhCl, 130°C, 36h | N-methyl-quinolin-2(1H)-one | 85% |

Copper catalysts are widely used to mediate the cyclization of N-propargyl anilines. One notable cascade reaction involves the copper(I)-mediated formation of an N-sulfonyl ketenimine from a terminal alkyne and a sulfonyl azide. nih.gov This intermediate can then be trapped intramolecularly by a nucleophile. While the specific application of this cascade to this compound is not detailed, related transformations highlight the potential of this strategy. For instance, a copper-catalyzed cascade involving allylic tertiary amines leads to the stereocontrolled synthesis of α-allyl cyclic amidines. nih.gov In this process, an in-situ generated ketenimine undergoes an intramolecular nucleophilic attack by the allylic amine, followed by an aza-Claisen rearrangement to furnish the product with complete stereocontrol. nih.gov Such cascade processes, initiated by the activation of the alkyne moiety, represent an efficient pathway to complex heterocyclic systems.

Silver catalysts, particularly silver triflate (AgOTf), are effective in promoting the cycloisomerization of N-propargyl amines. Research has demonstrated that N-(prop-2-yn-1-yl)pyridin-2-amines can be readily converted into substituted 3-methylimidazo[1,2-a]pyridines using this method. researchgate.net The reaction proceeds under mild conditions, offering good to high yields and excellent regioselectivity. researchgate.net This transformation exemplifies the utility of silver catalysis in activating the alkyne for an intramolecular nucleophilic attack by the nitrogen atom of the aniline or a related amino-heterocycle. The resulting cyclization and subsequent isomerization lead to the formation of a stable, fused aromatic system. This approach is valued for its operational simplicity and its ability to generate valuable intermediates for further synthetic modifications. researchgate.net

Gold catalysts are exceptionally effective at activating alkyne functionalities towards nucleophilic attack, enabling a range of annulation reactions. In the context of N-propargyl amines, gold catalysis can facilitate the formation of complex polycyclic structures. For example, gold-catalyzed annulations of N-propargyl ynamides with anthranils have been shown to produce pyrrolo[2,3-b]quinoline derivatives. nih.gov The mechanism involves the formation of an α-imino gold carbene, which reacts with the tethered alkyne to generate a vinyl cation. Subsequent hydrolysis and acid-mediated cyclization yield the final heterocyclic product. nih.gov Another relevant gold-catalyzed annulation involves the reaction of propargyl acetates with anilines to form indeno[1,2-b]quinoline derivatives. citedrive.comresearchgate.net These reactions highlight the ability of gold catalysts to orchestrate complex bond-forming sequences, starting from the activation of a propargyl group.

Intermolecular Coupling and Annulation Reactions

Beyond intramolecular cyclizations, the N-propargyl aniline scaffold can participate in intermolecular reactions, coupling with other molecules to build more complex structures. These reactions often involve the functionalization of a C-H bond on the aniline ring, followed by annulation.

A sustainable and innovative method for the synthesis of 3-selanyl/tellanylquinolines has been developed using an electricity-driven, oxidative C-H annulation of N-(2-alkynyl)anilines with diorganoyl dichalcogenides. rsc.orgresearchgate.net This electrochemical approach is both metal- and oxidant-free, relying on electricity as a green reagent to drive the transformation. rsc.org The reaction proceeds at room temperature and demonstrates high atom economy, a broad substrate scope, and scalability. rsc.orgresearchgate.net

The proposed mechanism involves the formation of a radical species. The reaction between various N-(2-alkynyl)anilines and diphenyl diselenide under optimized electrochemical conditions furnishes the desired 3-selanylquinolines in moderate to good yields (53-88%). researchgate.net The protocol is tolerant of a range of substituents on the aniline ring, including halogens and electron-donating or electron-withdrawing groups. researchgate.net This method provides a cost-effective and environmentally friendly route to valuable organoselenium and organotellurium compounds. researchgate.netnih.gov

| N-(2-alkynyl)aniline Substrate | Dichalcogenide | Conditions | Product | Yield |

|---|---|---|---|---|

| N-(prop-2-yn-1-yl)aniline | Diphenyl diselenide | Electrochemical, constant current (5 mA), LiClO₄, room temp. | 1-methyl-3-(phenylselanyl)quinoline | 88% |

| 4-chloro-N-(prop-2-yn-1-yl)aniline | Diphenyl diselenide | Electrochemical, constant current (5 mA), LiClO₄, room temp. | 6-chloro-1-methyl-3-(phenylselanyl)quinoline | 85% |

| 4-methoxy-N-(prop-2-yn-1-yl)aniline | Diphenyl diselenide | Electrochemical, constant current (5 mA), LiClO₄, room temp. | 6-methoxy-1-methyl-3-(phenylselanyl)quinoline | 72% |

| N-(prop-2-yn-1-yl)aniline | Diphenyl ditelluride | Electrochemical, constant current (5 mA), LiClO₄, room temp. | 1-methyl-3-(phenyltellanyl)quinoline | 92% |

Advanced Reaction Mechanism Studies

Radical Reaction Pathwaysorganic-chemistry.orgnih.govrsc.org

The involvement of radical intermediates in the cyclization reactions of N-alkynyl anilines, including structures analogous to this compound, has been established through mechanistic investigations. These pathways offer an alternative to the more common metal-catalyzed electrophilic cyclizations.

One such pathway is the arylselenyl radical-mediated cyclization of N-(2-alkynyl)anilines, which provides access to 3-selenylquinolines. nih.govnsf.govresearchgate.netacs.orgacs.org In this process, an arylselenyl radical, generated from a diaryl diselenide in the presence of an oxidant like CuCl₂ and air, initiates a cascade cyclization. nih.govnsf.govacs.orgacs.org This radical adds to the alkyne moiety of the N-(2-alkynyl)aniline, triggering a cyclization that forms both a Se-C and a C-C bond in a single, efficient step. nih.govnsf.govacs.orgacs.org

Control experiments have provided insights into the reaction mechanism. The reaction is impeded in the absence of air (oxygen), suggesting its role in the generation or propagation of the radical species. acs.org Furthermore, the use of radical scavengers can inhibit the reaction, further supporting the involvement of radical intermediates. The reaction is selective for aryl alkynes over alkyl or terminal alkynes, which is attributed to the greater stability of the resonance-stabilized radical intermediates formed from aryl alkynes. nsf.gov

| Substrate | Radical Initiator System | Product | Yield (%) | Reference |

| N-(3-phenylprop-2-yn-1-yl)aniline | Ph₂Se₂ / CuCl₂ / Air | 4-phenyl-3-(phenylselenyl)quinoline | 72 | acs.org |

| N-(3-p-tolylprop-2-yn-1-yl)aniline | Ph₂Se₂ / CuCl₂ / Air | 4-(p-tolyl)-3-(phenylselenyl)quinoline | 78 | acs.org |

| N-(3-o-tolylprop-2-yn-1-yl)aniline | Ph₂Se₂ / CuCl₂ / Air | 4-(o-tolyl)-3-(phenylselenyl)quinoline | 65 | acs.org |

The combination of gold catalysis with radical chemistry has also been explored in the intramolecular cyclization of internal N-propargylamides, a related substrate class. This approach has been used to synthesize 5-oxazole ketones. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of a vinyl-gold intermediate, which is then trapped by a radical species generated in situ. organic-chemistry.org

Transition State Analysis in Catalyzed Reactions

While specific transition state analysis for catalyzed reactions of this compound is not extensively documented, computational studies on analogous systems provide a framework for understanding the key factors that govern selectivity and reactivity. Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, including the structures and energies of transition states.

For instance, DFT studies on the Ni-catalyzed intramolecular asymmetric anti-hydrometalative cyclization of alkynones have elucidated the origins of regioselectivity and enantioselectivity. rsc.org These studies reveal that the reaction pathway can differ significantly depending on the catalyst's oxidation state (Ni(0) vs. Ni(II)). rsc.org The calculations show how factors such as the electronic properties of the substrate (e.g., conjugation effects, electron-donating groups) influence the preferred mode of alkyne insertion into the metal-hydride bond. rsc.org

In a catalyzed cyclization, the transition state for the key bond-forming step determines the stereochemical outcome of the reaction. DFT calculations can model the transition state structures for different possible stereoisomeric pathways. By comparing the calculated activation energies, the favored pathway and the origin of the observed stereoselectivity can be rationalized. For example, in the Ni-catalyzed cyclization of alkynones, the enantioselectivity was attributed to a combination of favorable hydrogen bonding interactions and reduced steric repulsions in the transition state leading to the major enantiomer. rsc.org

Spectroscopic Characterization and Structural Elucidation of N Methyl N Prop 2 Yn 1 Yl Aniline and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the atomic connectivity can be constructed.

The ¹H NMR spectrum of N-methyl-N-(prop-2-yn-1-yl)aniline provides a wealth of information for its structural confirmation. Each unique proton environment in the molecule gives rise to a distinct signal in the spectrum.

The aromatic protons on the phenyl ring typically appear in the downfield region, generally between δ 6.5 and 7.5 ppm. chegg.com Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the N-methyl-N-propargyl substituent. The protons ortho and para to the nitrogen atom are expected to be shifted to a higher field (lower ppm) compared to the meta protons due to the electron-donating nature of the nitrogen atom. For comparison, the aromatic protons of the parent compound, N-methylaniline, show signals at approximately δ 7.31 (t), 6.84 (t), and 6.71 (d) ppm. rsc.org

The methylene (B1212753) protons (-CH₂-) of the propargyl group are situated adjacent to both the nitrogen atom and the alkyne. This environment would place their signal at a characteristic chemical shift, anticipated to be around δ 4.0-4.5 ppm. The terminal acetylenic proton (-C≡CH) is also highly characteristic, typically appearing as a triplet (due to coupling with the methylene protons) around δ 2.2-2.5 ppm. rsc.org

Finally, the methyl protons (-CH₃) attached to the nitrogen atom would give rise to a singlet in the upfield region of the spectrum, likely around δ 2.9-3.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (ortho, para) | ~6.6-6.9 | Multiplet |

| Aromatic-H (meta) | ~7.2-7.4 | Multiplet |

| N-CH₃ | ~2.9-3.0 | Singlet |

| N-CH₂-C≡ | ~4.0-4.5 | Doublet |

| -C≡CH | ~2.2-2.5 | Triplet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms and information about their chemical environment.

The aromatic carbons of this compound will produce several signals in the region of δ 110-150 ppm. The carbon atom directly attached to the nitrogen (C1) is expected to be the most downfield of the ring carbons due to the deshielding effect of the nitrogen. The ortho and para carbons will be shifted upfield relative to the meta carbons. For N-methylaniline, the aromatic carbon signals appear at approximately δ 149.5, 129.3, 117.3, and 112.5 ppm. rsc.org

The carbons of the propargyl group are particularly diagnostic. The acetylenic carbons (-C≡C-) have characteristic chemical shifts, with the terminal, protonated carbon appearing around δ 70-75 ppm and the internal carbon appearing around δ 80-85 ppm. The methylene carbon (-CH₂-) attached to the nitrogen is expected in the range of δ 40-45 ppm. The N-methyl carbon (-CH₃) signal will be found in the upfield region, typically around δ 30-40 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-N) | ~148-150 |

| Aromatic (C-H) | ~112-130 |

| N-CH₃ | ~30-40 |

| N-CH₂-C≡ | ~40-45 |

| -C≡CH | ~70-75 |

| -C≡CH | ~80-85 |

While standard ¹³C NMR provides the number of non-equivalent carbons, advanced techniques like DEPTQ+ (Distortionless Enhancement by Polarization Transfer with Quaternary carbon detection) and BAPT (Broadband Adiabatic-pulse Polarization Transfer) can differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

For a molecule like this compound, a DEPTQ+ or BAPT experiment would be invaluable for unambiguously assigning the carbon signals. These experiments would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons, which are not observed in a standard DEPT experiment, would be visible in DEPTQ+ and BAPT spectra, allowing for the clear identification of the C1 aromatic carbon and the internal alkyne carbon. While specific literature on the application of these exact techniques to this molecule is scarce, their utility in the structural elucidation of complex organic molecules is well-established.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The spectrum of this compound would display several characteristic absorption bands.

A sharp, weak absorption band around 3300 cm⁻¹ is indicative of the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium absorption in the region of 2100-2150 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups will be observed just below 3000 cm⁻¹. chegg.com

The C-N stretching vibration of the tertiary aromatic amine is typically found in the 1360-1250 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring will give rise to several absorptions in the 1600-1450 cm⁻¹ range. Finally, the out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring, which appear in the 900-675 cm⁻¹ region, can provide information about the substitution pattern.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Terminal Alkyne | C-H Stretch | ~3300 |

| Alkyne | C≡C Stretch | ~2100-2150 |

| Aromatic | C-H Stretch | >3000 |

| Alkane | C-H Stretch | <3000 |

| Aromatic Amine | C-N Stretch | ~1360-1250 |

| Aromatic | C=C Stretch | ~1600-1450 |

| Aromatic | C-H Bend (out-of-plane) | ~900-675 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in its structural elucidation.

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₀H₁₁N), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula. While specific HRMS data for this compound was not found in the literature search, this technique would be a standard method for its definitive characterization. The fragmentation pattern would likely involve the loss of the propargyl group or the methyl group, leading to characteristic fragment ions that could be analyzed to support the proposed structure.

Computational and Theoretical Chemistry Studies on N Methyl N Prop 2 Yn 1 Yl Aniline Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of organic molecules. For aniline (B41778) derivatives, DFT calculations have been successfully employed to investigate their electronic structure and reactivity. These studies often focus on how substituents on the aniline ring or the nitrogen atom influence the molecule's behavior in chemical reactions.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition states and reaction intermediates. This information is key to understanding reaction mechanisms and predicting the feasibility of a particular transformation. For instance, in the study of intramolecular radical addition to substituted anilines, the PW6B95-D3 functional has been shown to provide accurate free activation barriers. beilstein-journals.org While not specifically targeting N-methyl-N-(prop-2-yn-1-yl)aniline, these studies reveal important trends. For example, substitution at the nitrogen atom significantly impacts reactivity, with methyl substitution leading to different outcomes compared to phenyl substitution. beilstein-journals.org

In the context of reactions involving the propargyl group, DFT studies have provided mechanistic insights into the synthesis of propargylamines. These investigations, often catalyzed by transition metals like gold or copper, highlight the role of the catalyst in activating the alkyne and facilitating the C-C or C-N bond formation. researchgate.net The energy profiles for such reactions, including the activation of C-H and C-Cl bonds in certain synthetic routes, have been computationally explored. researchgate.net

Furthermore, computational studies on the reaction of aniline derivatives with radicals, such as the hydroxyl radical, have been conducted using methods like M06-2X and CCSD(T). mdpi.com These studies elucidate the dominant reaction pathways, which can vary with temperature, shifting from OH addition at lower temperatures to H-abstraction at higher temperatures. mdpi.com Such insights are transferable to understanding the potential reactivity of this compound in various chemical environments.

Table 1: Representative Calculated Activation Barriers for Reactions of Aniline Derivatives

| Reaction Type | Aniline Derivative | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| Intramolecular Radical Addition | Substituted Anilines | PW6B95-D3 | ~0.5 deviation from experiment | beilstein-journals.org |

| Reaction with OH radical | 4-methyl aniline | M06-2X/CCSD(T) | Not specified | mdpi.com |

| Ni-catalyzed Hydroxyamination | Propargylic Carbonate | DFT | 21.4 | rsc.org |

This table presents representative data for related aniline derivatives to illustrate the application of computational methods in determining reaction energetics.

DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can aid in the characterization of molecules. For aniline derivatives, computational studies have been used to predict infrared (IR) and Raman spectra, which show good agreement with experimental data. researchgate.net These calculations help in assigning vibrational modes to specific functional groups within the molecule.

Moreover, DFT can be used to study electronic transitions, providing predictions of UV-Vis absorption spectra. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can estimate the energy gap and predict the wavelength of maximum absorption. researchgate.net For triphenylamine (B166846) and its derivatives, DFT has been used to study their ground and excited state properties, including fluorescence and phosphorescence spectra. chemrxiv.org These computational approaches can be applied to this compound to predict its spectroscopic signatures.

Table 2: Predicted Spectroscopic Data for a Representative Aniline Derivative (p-nitroaniline)

| Spectroscopic Property | Computational Method | Predicted Value | Reference |

| HOMO-LUMO Energy Gap | B3LYP/6-311++G(d,p) | Reduced energy gap | researchgate.net |

| First Order Hyperpolarizability | B3LYP/6-311++G(d,p) | High | researchgate.net |

| IR/Raman Spectra | B3LYP/6-311++G(d,p) | Agreement with experiment | researchgate.net |

This table showcases the types of spectroscopic parameters that can be predicted using DFT for a related aniline derivative.

Molecular Mechanics (MM) and Semi-Empirical Calculations for Conformational Analysis

Understanding the three-dimensional structure and conformational preferences of a molecule is crucial as it dictates its physical and chemical properties. Molecular Mechanics (MM) and semi-empirical methods are computationally less expensive alternatives to DFT, making them suitable for exploring the conformational landscape of flexible molecules like this compound.

Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds. For N-aryl compounds, semi-empirical methods like AM1 have been used to investigate the rotational barriers around the C-N bond. rsc.org These studies have shown that for some N-hydroxyanilines, conformations where the N-O bond is nearly orthogonal to the aryl plane can be among the most stable. rsc.org While the specific torsional angles and energy differences for this compound would require a dedicated computational study, the principles of conformational analysis remain the same. The interplay of steric and electronic effects will determine the preferred orientation of the methyl and propargyl groups relative to the aniline ring.

Computational Insights into Catalytic Cycles

Many reactions involving this compound, particularly those leading to more complex heterocyclic structures, are catalyzed by transition metals. Computational chemistry provides a powerful lens through which to view the step-by-step mechanism of these catalytic cycles.

For example, in the palladium-catalyzed C-H olefination of aniline derivatives, computational studies can help to elucidate the role of the ligand in determining the reaction's efficiency and regioselectivity. acs.org Similarly, in the synthesis of propargylamines, computational investigations of copper-catalyzed reactions have shed light on the mechanism of C-H activation and the subsequent bond formation. nih.gov

DFT calculations can be used to model the entire catalytic cycle, including the oxidative addition, reductive elimination, and intermediate species involved. For instance, in a nickel-catalyzed asymmetric alkynyl propyl hydroxyamination, computational studies have identified the rate-determining and enantioselectivity-determining steps. rsc.org Such computational modeling is invaluable for the rational design of new catalysts with improved activity and selectivity for reactions involving N-alkynyl anilines. rsc.org

Applications of N Methyl N Prop 2 Yn 1 Yl Aniline and Its Derivatives in Materials Science and Functional Chemical Systems

Polymerization Chemistry

The polymerization of aniline (B41778) and its derivatives has been a subject of intense research due to the resulting polymers' valuable electronic and optical properties. The introduction of substituents on the nitrogen atom, as in N-methyl-N-(prop-2-yn-1-yl)aniline, significantly influences the polymerization process and the characteristics of the resulting polymer.

Design and Synthesis of Novel Polyaniline Derivatives from N-alkynyl Anilines

The synthesis of novel polyaniline (PANI) derivatives from N-alkynyl anilines, such as this compound, can be approached through established methods for aniline polymerization, namely oxidative and electrochemical polymerization. researchgate.netresearchgate.net However, the presence of the N-alkynyl group is expected to introduce specific challenges and opportunities in the polymer design.

Oxidative Polymerization: Chemical oxidative polymerization is a common method for synthesizing PANI and its derivatives, typically employing an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. nih.govmdpi.com For N-alkynyl anilines, this process would involve the coupling of monomer units. However, the bulky N-substituent, in this case, the methyl and propargyl groups, can sterically hinder the polymerization process, potentially leading to lower molecular weight polymers compared to unsubstituted aniline. nih.gov The propargyl group's triple bond might also be susceptible to side reactions under the oxidative conditions.

Electrochemical Polymerization: Electrochemical methods offer precise control over the polymerization process by tuning the applied potential. scispace.comresearchgate.net This technique has been used to polymerize various aniline derivatives. scispace.comepa.gov In the case of this compound, electropolymerization could potentially lead to the formation of thin, uniform polymer films on an electrode surface. The investigation of soluble products during the electrochemical polymerization of aniline has been carried out using techniques like on-line electrochemistry/electrospray mass spectrometry, which could be invaluable in understanding the early stages of N-alkynyl aniline polymerization and identifying any side products. nih.gov

The design of polymers from N-alkynyl anilines can also envision post-polymerization modifications. The propargyl group serves as a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. nih.govx-mol.com This allows for the grafting of various functional molecules onto the polymer backbone after polymerization, opening avenues for creating a wide array of functional materials. nih.govrsc.org

Influence of N-Substitution on Polymerization Characteristics

The substitution on the nitrogen atom of aniline has a profound impact on the polymerization characteristics and the properties of the resulting polymer.

Steric Effects: The presence of N-substituents, such as the methyl and propargyl groups in this compound, introduces steric hindrance that can affect the polymer chain growth. This can lead to polymers with lower molecular weights and altered morphologies. nih.gov Studies on other N-substituted anilines have shown that the bulkiness of the substituent can disrupt the planarity of the polymer chain, which in turn affects its electronic properties. nih.gov

Electronic Effects: The N-substituent can also influence the electronic properties of the monomer and the resulting polymer. The electron-donating or withdrawing nature of the substituent can alter the oxidation potential of the monomer, thereby affecting the polymerization conditions. nih.gov

Reactivity of the Propargyl Group: The triple bond in the propargyl group is a reactive site. During polymerization, it could potentially undergo side reactions, such as cross-linking, especially at elevated temperatures. rsc.org While this could be a challenge for achieving linear, soluble polymers, it also presents an opportunity for creating cross-linked networks with enhanced thermal and mechanical stability. rsc.org The propargyl group can also be used for post-polymerization modifications, allowing for the introduction of various functionalities. nih.govrsc.org

Development of Functional Monomers and Building Blocks

This compound can be considered a functional monomer, a building block for creating polymers with specific, tailored functionalities. nih.govnih.govmdpi.com The key to its functionality lies in the presence of the propargyl group.

The alkyne moiety is a versatile functional group in organic synthesis and materials science. nih.govlibretexts.org Its ability to participate in highly efficient and specific reactions, such as the CuAAC "click" reaction, makes it an ideal handle for post-polymerization modification. nih.govx-mol.comnih.gov This strategy allows for the synthesis of a base polymer which can then be functionalized in a subsequent step, providing a modular approach to materials design. rsc.org

For instance, a polymer synthesized from this compound could be subsequently reacted with a variety of azide-containing molecules to introduce a wide range of functionalities, including:

Biomolecules: For applications in biosensors or biocompatible materials.

Fluorescent dyes: For creating fluorescent polymers for imaging or sensing.

Cross-linking agents: To create robust, insoluble polymer networks. researchgate.netnih.govrsc.org

This approach of using a functional monomer like this compound for creating a "platform" polymer that can be tailored for specific applications is a powerful strategy in modern polymer chemistry. nih.gov

Prospects in Advanced Chemical Sensor Development

Polyaniline and its derivatives are well-established materials for chemical sensor applications due to their tunable conductivity and sensitivity to various analytes. researchgate.netresearchgate.netrsc.org The development of new PANI derivatives is a continuous effort to improve sensor performance in terms of sensitivity, selectivity, and response time. researchgate.netrsc.org

Polymers derived from this compound hold promise for the development of advanced chemical sensors. The propargyl group offers a unique platform for the covalent immobilization of specific receptor molecules onto the polymer backbone. This could lead to sensors with enhanced selectivity towards target analytes. For example, by attaching a specific enzyme to the polymer via the propargyl group, a highly selective biosensor could be fabricated. nih.gov

Furthermore, the ability to cross-link the polymer chains through the propargyl groups could lead to the formation of stable, robust sensor films with improved long-term stability. rsc.org The morphology and electronic properties of the polymer can also be tailored by controlling the degree of functionalization and cross-linking, which in turn can influence the sensor's performance characteristics.

The general working principle of PANI-based sensors involves a change in the polymer's conductivity upon interaction with an analyte. This change can be readily measured, providing a simple and effective sensing mechanism. rsc.org By incorporating specific functionalities through the propargyl handle of this compound-based polymers, it is conceivable to design sensors for a wide range of chemical species.

Emerging Trends and Future Research Directions

Exploration of Novel Catalytic Systems for Transformations

The transformation of N-propargylanilines, including N-methyl-N-(prop-2-yn-1-yl)aniline, is a fertile ground for the exploration of novel catalytic systems. These catalysts are pivotal in guiding the reactivity of the propargyl group to achieve a variety of molecular architectures. Gold, rhodium, and copper-based catalysts have emerged as particularly effective in this regard.

Gold catalysts, known for their π-acidity, are highly effective in activating the carbon-carbon triple bond of N-propargylanilines. core.ac.uk This activation can initiate cascade cyclizations, leading to the rapid construction of complex, three-dimensional fused indolines. core.ac.uknih.gov For instance, the gold-catalyzed cascade cyclization of 2-alkynyl-N-propargylanilines demonstrates the formation of four new bonds and three rings in a single operation. nih.gov The choice of the gold catalyst and reaction conditions can significantly influence the reaction's efficiency.

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| PPh3AuCl/AgSbF6 | THF | 60 | 13 | core.ac.uk |

| IPrAuCl/AgSbF6 | THF | 60 | 74 | core.ac.uk |

| JohnPhosAuSbF6·MeCN | THF | 60 | 74 | core.ac.uk |

| IPrAuSbF6·MeCN | iPrOH | 60 | 89 | core.ac.uk |

This table illustrates the impact of different gold catalyst systems on the yield of the cyclization product of an N-propargylaniline derivative.

Rhodium-based catalysts have also shown significant promise in the transformation of N-propargylamines. They have been successfully employed in cycloisomerization reactions to produce six-membered azacycles, which are important structural motifs in many natural products and medicinal agents. nih.gov Furthermore, rhodium catalysts have been used in reactions of N-propargylamines with carbon monoxide and hydrogen (CO/H2) to synthesize substituted pyrroles. monash.edu

Copper catalysis is another significant area of exploration. Copper(I) catalysts have been utilized for the intramolecular hydroarylation-redox cross-dehydrogenative coupling of N-propargylanilines with phosphites, leading to the formation of 2-phosphono-1,2,3,4-tetrahydroquinolines with high atom economy. rsc.org Additionally, copper-catalyzed A3 (aldehyde, alkyne, amine) and related coupling reactions are a cornerstone for the synthesis of N-propargylamines themselves. rsc.orgdntb.gov.ua Recent research has also demonstrated the use of a novel Ni/Cu/Fe termetallic nanocatalyst for the efficient synthesis of propargylamines via A3-coupling reactions. researchgate.net

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of this compound and its analogs. The focus is on developing methods that are atom-economical, utilize less hazardous substances, and operate under milder, more environmentally friendly conditions.

A key strategy in this domain is the use of multicomponent reactions (MCRs), such as the A3 coupling, which allows for the one-pot synthesis of propargylamines from an aldehyde, an amine, and an alkyne. researchgate.netresearchgate.net This approach is inherently efficient and reduces waste by minimizing the number of synthetic steps and purification procedures.

Solvent-free reaction conditions represent another major advancement in the sustainable synthesis of propargylamines. ias.ac.inrsc.org Research has demonstrated the successful synthesis of these compounds using reusable catalysts like lithium triflate (LiOTf) without any solvent, which significantly reduces the environmental impact. ias.ac.in The use of heterogeneous catalysts, which can be easily recovered and reused for multiple reaction cycles, is also a key aspect of sustainable synthesis. rsc.orgrsc.org Examples include copper(II) immobilized on a cross-linked chitosan (B1678972) biocomposite and various metal nanoparticles. rsc.org

| Catalyst | Conditions | Key Features | Reference |

| LiOTf | Solvent-free | Reusable catalyst, quantitative yields | ias.ac.in |

| CS-PDB@Cu(NO3)2 | Heterogeneous | Recyclable, good to high yields | rsc.org |

| [Zn(L-proline)2] | Solvent-free | Heterogeneous, reusable, high catalytic activity at lower temperatures | researchgate.net |

| CuI-modified zeolites | Solvent-free, 80 °C | Green synthesis | rsc.org |

This table highlights various sustainable and environmentally benign catalytic systems for the synthesis of propargylamines.

The development of metal-free synthetic protocols is also a growing area of interest, aiming to avoid the use of potentially toxic and expensive transition metals. nih.gov These methods often rely on the use of organocatalysts or other non-metallic promoters.

Integration with Advanced Characterization Techniques for In-Situ Studies

To gain a deeper understanding of the reaction mechanisms and catalyst behavior in the transformations of this compound, researchers are increasingly turning to advanced in-situ and operando spectroscopic techniques. spectroscopyonline.comyoutube.com These methods allow for the real-time monitoring of reactions as they occur, providing valuable insights into transient intermediates and the dynamic nature of catalysts. spectroscopyonline.comyoutube.com

Operando spectroscopy, which involves characterizing a catalyst while it is actively functioning in a reactor, is particularly powerful. youtube.comnih.gov Techniques such as high-pressure infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be applied to study transition metal-catalyzed reactions under relevant industrial conditions. acs.org For instance, operando X-ray absorption spectroscopy has been used to investigate the state of electrocatalysts in fuel cells, revealing structural changes that occur during operation. nih.gov

The integration of these spectroscopic tools allows researchers to:

Identify and characterize reaction intermediates.

Elucidate the active state of the catalyst.

Understand the kinetics and mechanism of the catalytic cycle.

Optimize reaction conditions for improved yield and selectivity.

By "seeing" the reaction as it happens, chemists can move beyond a "black box" understanding of these complex transformations and rationally design better catalytic systems. youtube.com

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the reactivity of N-propargylanilines and for the rational design of new derivatives with specific properties. dtu.dkresearchgate.netdntb.gov.ua DFT calculations can provide detailed insights into the electronic structure, reaction energetics, and transition states of catalytic cycles involving these compounds. acs.orgnih.gov

For example, DFT studies have been employed to elucidate the mechanism of the gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines, helping to rationalize the observed experimental outcomes. acs.org These calculations can map out the entire reaction pathway, identifying the key intermediates and the rate-determining steps. This knowledge is crucial for understanding how the catalyst and substrate structure influence the reaction's efficiency and selectivity.

Computational approaches can be used to:

Predict the reactivity of novel derivatives of this compound.

Screen potential catalysts and ligands for specific transformations.

Design substrates with tailored electronic and steric properties to favor a desired reaction pathway.

Gain a fundamental understanding of the bonding and interactions between the catalyst and the substrate.

By combining computational modeling with experimental work, researchers can accelerate the discovery and optimization of new reactions and catalysts, leading to more efficient and selective synthetic methods for a wide range of valuable organic molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-N-(prop-2-yn-1-yl)aniline, and how can reaction progress be monitored?

- Synthesis Methods :

- Reductive Deacetylation : DIBAL-H-mediated deacetylation of N-phenyl-N-(prop-2-yn-1-yl)acetamide yields the target compound, though with low efficiency (38% yield) .

- Click Chemistry : Reactions with sodium azide under Cu(II)-catalyzed conditions in acidic deep eutectic solvents achieve moderate to high yields (e.g., 62.5 mmol scale, isolated yield not specified) .

- Monitoring Progress :

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track intermediates and confirm purity .

- Adjusting reaction stoichiometry (e.g., 1.2–62.5 mmol scales) and optimizing solvent systems (e.g., acetonitrile/water mixtures) improve reproducibility .

Q. How can spectroscopic techniques like NMR be optimized for characterizing this compound derivatives?

- Challenges : Standard Attached Proton Test (APT) NMR may mislead due to variable coupling constants (e.g., 120–250 Hz for acetylene vs. methyl groups), leading to incorrect signal signs or intensities .

- Solutions :

- Use broadband APT (BAPT) with adjusted delays (, , ) tailored to specific coupling constants (e.g., 240 Hz for acetylenes) to ensure correct multiplicities and intensities .

- Validate spectra with -NMR and HSQC experiments to resolve ambiguities in quaternary carbon assignments.

Advanced Research Questions

Q. What factors influence the regioselectivity in radical-mediated cyclization reactions involving this compound?

- Mechanistic Insights :

- ZnBr/Oxone systems promote ipso-cyclization via radical intermediates, favoring spirocyclic products (e.g., 1-azaspiro[4.5]deca-3,6,9-trien-8-ones) .

- Solvent polarity (acetonitrile/water mixtures) and radical-stabilizing groups (e.g., tosyl) enhance regioselectivity by stabilizing transition states .

- Experimental Design :

- Use radical traps (e.g., TEMPO) to confirm radical pathways.

- Vary substituents on the aromatic ring to modulate electronic effects and steric hindrance.

Q. How do transition metal catalysts affect the efficiency of click reactions with this compound?

- Catalytic Systems :

- Cu(II) in acidic deep eutectic solvents facilitates azide-alkyne cycloadditions, achieving scalable yields (1.2–62.5 mmol) .

- Ir-based photoredox catalysts (e.g., [Ir(ppy)(dtbbpy)]BF) enable visible-light-induced radical additions, forming complex heterocycles (30–67% yield) .

- Optimization Strategies :

- Screen solvent systems (e.g., methanol vs. CHCl) to balance catalyst solubility and reaction rate.

- Employ flow chemistry for exothermic reactions to improve safety and yield.

Q. What strategies improve enantioselectivity in the synthesis of this compound derivatives?

- Enzymatic Deracemization :

- Recombinant cyclohexylamine oxidase variants catalyze deracemization of propargylamine derivatives, achieving enantiomeric excess (e.g., >99% ee for structurally similar compounds) .

- Chiral Auxiliaries :

- Incorporate chiral ligands (e.g., BINAP) in transition metal catalysts to induce asymmetry during cycloadditions or alkylations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.